5-(Benzyloxy)-2-hydroxybenzoic acid
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Overview
Description
5-(Benzyloxy)-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a benzyloxy group attached to the fifth position of the benzene ring and a hydroxyl group at the second position
Mechanism of Action
Target of Action
It’s known that benzyloxy compounds often target enzymes or receptors in the body, altering their function .
Mode of Action
Benzyloxy compounds typically interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target, thereby altering its function .
Biochemical Pathways
Benzyloxy compounds are often involved in various biochemical reactions, including oxidation-reduction processes . They may also participate in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
Benzyloxy compounds are generally well-absorbed and distributed throughout the body due to their lipophilic nature . They are typically metabolized in the liver and excreted via the kidneys .
Result of Action
Benzyloxy compounds can often alter the function of their target enzymes or receptors, leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of 5-(Benzyloxy)-2-hydroxybenzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, thereby influencing its absorption and distribution . Additionally, the presence of other compounds can affect its metabolism and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-hydroxybenzoic acid can be achieved through several methods. One common approach involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with benzyl alcohol in the presence of a suitable catalyst, followed by hydrolysis to yield the desired product. The reaction conditions typically include:
-
Esterification
- Reactants: 2-hydroxybenzoic acid and benzyl alcohol
- Catalyst: Acidic catalyst such as sulfuric acid or p-toluenesulfonic acid
- Solvent: Anhydrous conditions, often using toluene or dichloromethane
- Temperature: Reflux conditions (around 80-100°C)
- Duration: Several hours to complete the reaction
-
Hydrolysis
- Reactants: Benzyl ester of 2-hydroxybenzoic acid
- Catalyst: Base such as sodium hydroxide or potassium hydroxide
- Solvent: Aqueous or alcoholic medium
- Temperature: Elevated temperatures (around 60-80°C)
- Duration: Until complete hydrolysis is achieved
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: The benzyloxy group can be reduced to yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.
Major Products
Oxidation: Formation of benzoquinones or carboxylic acids.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
5-(Benzyloxy)-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Lacks the benzyloxy group, widely used in pharmaceuticals.
4-Hydroxybenzoic acid: Similar structure but with the hydroxyl group at the fourth position.
3,5-Dihydroxybenzoic acid: Contains two hydroxyl groups, used in various chemical applications.
Uniqueness
5-(Benzyloxy)-2-hydroxybenzoic acid is unique due to the presence of both a benzyloxy group and a hydroxyl group on the benzene ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in its analogs.
Biological Activity
5-(Benzyloxy)-2-hydroxybenzoic acid, also known as a benzyloxy derivative of salicylic acid, has garnered attention in the scientific community due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula C14H12O4 and features both a hydroxyl group and a benzyloxy group attached to a benzene ring. The presence of these functional groups enhances its lipophilicity and membrane permeability, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound is known to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation.
- Antioxidant Activity : It exhibits significant antioxidant properties, scavenging free radicals and protecting cells from oxidative stress.
- Antimicrobial Properties : Studies indicate that it has antimicrobial effects against certain Gram-positive bacteria, such as Bacillus subtilis, and some fungi like Candida albicans .
Antimicrobial Activity
This compound has been tested for its antimicrobial efficacy. The minimal inhibitory concentrations (MIC) against various pathogens are summarized in Table 1.
Pathogen | MIC (µg/mL) |
---|---|
Bacillus subtilis | 50 |
Escherichia coli | >100 |
Candida albicans | 75 |
The compound shows selective activity against Gram-positive bacteria while being less effective against Gram-negative strains .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using the DPPH assay, revealing a significant reduction in DPPH radical concentration, indicating its potential as a natural antioxidant agent.
Anti-inflammatory Effects
Research indicates that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests its potential use in treating conditions characterized by chronic inflammation.
Anticancer Potential
Preliminary studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The structure-activity relationship indicates that modifications to the benzyloxy group can enhance or reduce cytotoxicity .
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several benzyloxy derivatives, including this compound. The results indicated that while it had moderate activity against certain bacteria and fungi, structural modifications could enhance its efficacy .
- Case Study on Antioxidant Properties : In vitro assays demonstrated that the compound significantly reduces oxidative stress markers in human cell lines, suggesting its potential for therapeutic use in oxidative stress-related diseases.
Properties
IUPAC Name |
2-hydroxy-5-phenylmethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNERJPORNFOLIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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